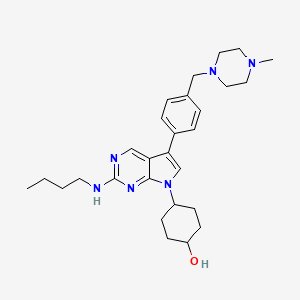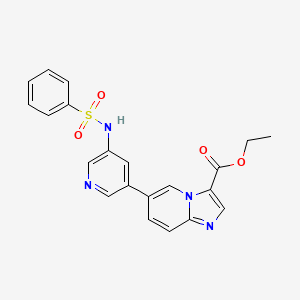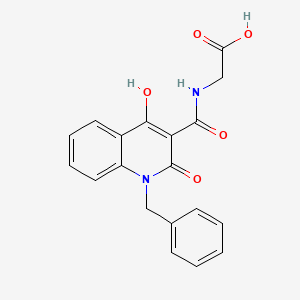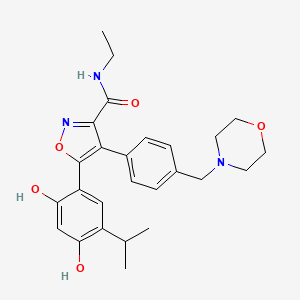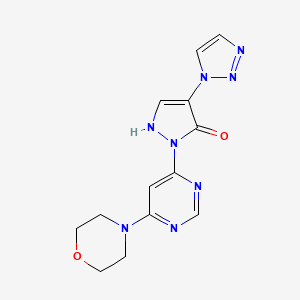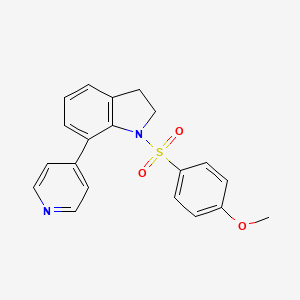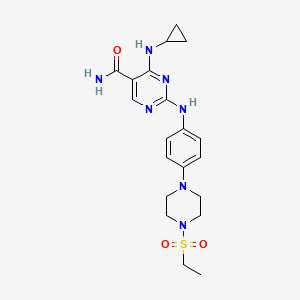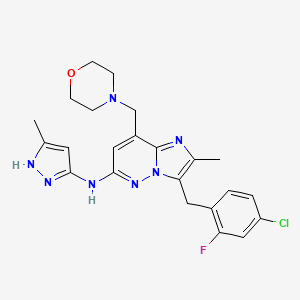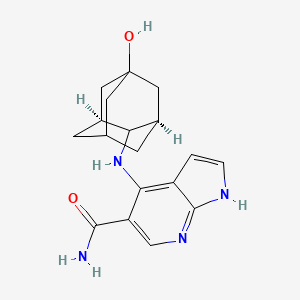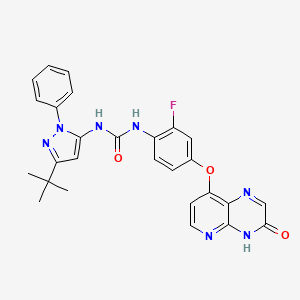
AKI-001
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AKI-001 est un inhibiteur puissant des kinases Aurora, ciblant spécifiquement les enzymes Aurora A et Aurora B. Il présente une puissance nanomolaire faible et une excellente puissance cellulaire, avec une valeur IC50 inférieure à 100 nanomolaires. This compound a montré des résultats prometteurs dans l'inhibition de la croissance tumorale in vivo, ce qui en fait un composé important dans la recherche sur le cancer .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de AKI-001 implique une série de réactions chimiques à partir de matières premières facilement disponibles. Les étapes clés incluent la formation d'un échafaudage pentacyclique, qui est crucial pour son activité inhibitrice. La voie de synthèse implique généralement:
- Formation de la structure de base par des réactions de cyclisation.
- Introduction de groupes fonctionnels pour améliorer la puissance et la sélectivité.
- Purification et caractérisation du produit final.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour assurer un rendement élevé et une pureté. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont utilisées pour le contrôle de la qualité .
Analyse Des Réactions Chimiques
Types de réactions
AKI-001 subit diverses réactions chimiques, notamment:
Oxydation: Conversion de groupes fonctionnels en états plus oxydés.
Réduction: Réduction de groupes fonctionnels spécifiques pour améliorer la stabilité.
Substitution: Introduction de différents substituants pour modifier l'activité.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent:
- Agents oxydants comme le permanganate de potassium.
- Agents réducteurs tels que le borohydrure de sodium.
- Agents de substitution comme les halogénoalcanes.
Principaux produits formés
Les principaux produits formés à partir de ces réactions sont des dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier les relations structure-activité .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique:
Chimie: Utilisé comme composé outil pour étudier l'inhibition des kinases.
Biologie: Aide à comprendre la régulation du cycle cellulaire et la mitose.
Médecine: Agent thérapeutique potentiel pour le traitement du cancer.
Industrie: Utilisé dans le développement de nouveaux médicaments anticancéreux
Mécanisme d'action
This compound exerce ses effets en inhibant les kinases Aurora, qui sont cruciales pour la division cellulaire. Le composé se lie au site de liaison à l'ATP d'Aurora A et d'Aurora B, empêchant leur activation. Cette inhibition perturbe le processus mitotique, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
AKI-001 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition.
Biology: Helps in understanding cell cycle regulation and mitosis.
Medicine: Potential therapeutic agent for cancer treatment.
Mécanisme D'action
AKI-001 exerts its effects by inhibiting Aurora kinases, which are crucial for cell division. The compound binds to the ATP-binding site of Aurora A and Aurora B, preventing their activation. This inhibition disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
AKI-001 est comparé à d'autres inhibiteurs des kinases Aurora tels que VX-680 et MLN8237. Bien que tous ces composés ciblent les kinases Aurora, this compound se distingue par sa forte puissance, son excellente activité cellulaire et sa bonne biodisponibilité orale. Les composés similaires comprennent:
VX-680: Un autre inhibiteur puissant des kinases Aurora avec des applications similaires.
MLN8237: Connu pour son efficacité dans les modèles précliniques de cancer
L'échafaudage pentacyclique unique de this compound et sa capacité à inhiber à la fois Aurora A et Aurora B en font un composé précieux dans la recherche sur le cancer.
Propriétés
Numéro CAS |
925218-37-7 |
|---|---|
Formule moléculaire |
C21H24N4O |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
5-ethyl-7,7,16-trimethyl-5,11,14,15-tetrazapentacyclo[10.8.0.02,10.04,8.013,17]icosa-1(12),2,4(8),9,13,16-hexaen-6-one |
InChI |
InChI=1S/C21H24N4O/c1-5-25-17-9-14-13-8-6-7-12-11(2)23-24-19(12)18(13)22-16(14)10-15(17)21(3,4)20(25)26/h9-10,22H,5-8H2,1-4H3,(H,23,24) |
Clé InChI |
AOMMPEGZDRAGRC-UHFFFAOYSA-N |
SMILES |
O=C1C(C)(C)C2=CC3=C(C=C2N1CC)C(CCCC4C5=NN=C4C)C5=N3 |
SMILES canonique |
CCN1C2=C(C=C3C(=C2)C4=C(N3)C5=NNC(=C5CCC4)C)C(C1=O)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AK-I001; AKI 001; AKI001. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


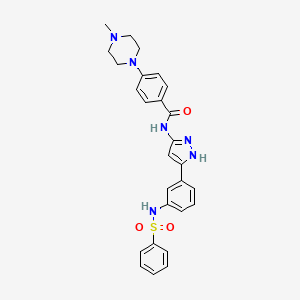
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
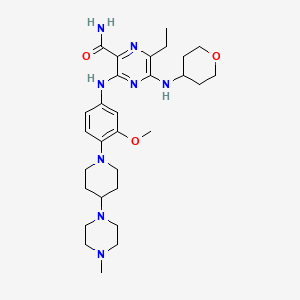
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)
